5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality 5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O4S/c1-21-33-32-37(34-21)31(38)30(42-32)28(24-19-25(39-2)29(41-4)26(20-24)40-3)36-17-15-35(16-18-36)27(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,19-20,27-28,38H,15-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKPAXNPTPWIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines elements known for their pharmacological properties, particularly in the fields of oncology and neuropharmacology.
Structural Overview
The compound's structure can be broken down into several key components:
- Thiazole and Triazole Rings : These heterocyclic structures are often associated with various biological activities including antimicrobial and anticancer effects.
- Piperazine Derivative : The presence of a piperazine moiety is linked to neuroactive properties and has been extensively studied for its role in modulating neurotransmitter systems.
- Trimethoxyphenyl Group : This substituent may enhance the lipophilicity of the compound, potentially improving its bioavailability.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to 5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer activity. Notably:
- Cell Proliferation Inhibition : Research has shown that related triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values less than 2.0 μM against pancreatic and colon cancer cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| Panc-1 (Pancreatic) | < 2.0 |
| HT-29 (Colon) | < 2.0 |
| H-460 (Lung) | < 2.0 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through DPPH radical scavenging assays. Compounds similar to this triazole derivative exhibited moderate to high antioxidant activity:
- DPPH Scavenging Rate : One study reported a DPPH radical scavenging rate of approximately 49.4% at a concentration of 10 µM for related compounds .
Neuropharmacological Effects
Given the presence of the piperazine ring in the structure:
- Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, suggesting potential applications in treating mood disorders or anxiety .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis and Characterization : A study synthesized various triazole derivatives and assessed their biological activities using spectroscopic techniques such as IR and NMR .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models.
Preparation Methods
Cyclocondensation of 4-Amino-5-Mercapto-1,2,4-Triazole
The core structure is synthesized via cyclocondensation between 4-amino-5-mercapto-1,2,4-triazole (1) and α-halocarbonyl compounds (e.g., chloroacetone) under basic conditions. For the 2-methyl variant, methyl-substituted α-haloketones are preferred:
$$
\text{4-Amino-5-mercapto-1,2,4-triazole} + \text{CH}3\text{COCH}2\text{Cl} \xrightarrow{\text{NaOH, EtOH}} \text{2-Methylthiazolo[3,2-b]triazol-6-ol} \quad \text{(Yield: 65–70\%)}
$$
Alternative Route via Thiocarbohydrazide
Thiocarbohydrazide (2) reacts with α,β-diketones to form thiazolo-triazole derivatives. For example, reaction with acetylacetone in acetic acid yields the 2-methyl analog:
$$
\text{Thiocarbohydrazide} + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\Delta, \text{AcOH}} \text{2-Methylthiazolo[3,2-b]triazol-6-ol} \quad \text{(Yield: 58\%)}
$$
Functionalization of the Core with the Side Chain
Synthesis of 4-Benzhydrylpiperazine
4-Benzhydrylpiperazine (3) is prepared via nucleophilic substitution between piperazine and benzhydryl bromide (4) in dichloromethane:
$$
\text{Piperazine} + \text{Ph}2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3, \text{CH}2\text{Cl}_2} \text{4-Benzhydrylpiperazine} \quad \text{(Yield: 82\%)}
$$
Preparation of 3,4,5-Trimethoxyphenylmethyl Chloride
The 3,4,5-trimethoxyphenylmethyl moiety is introduced via chlorination of the corresponding benzyl alcohol (5) using thionyl chloride:
$$
\text{3,4,5-Trimethoxybenzyl alcohol} + \text{SOCl}_2 \xrightarrow{\Delta} \text{3,4,5-Trimethoxyphenylmethyl chloride} \quad \text{(Yield: 95\%)}
$$
Coupling of Side-Chain Components to the Core
The thiazolo-triazole core undergoes Mannich reaction with 4-benzhydrylpiperazine and 3,4,5-trimethoxyphenylmethyl chloride in a one-pot procedure. Optimization studies indicate that formaldehyde serves as the bridging agent:
$$
\begin{align}
&\text{2-Methylthiazolo[3,2-b]triazol-6-ol} + \text{4-Benzhydrylpiperazine} \
&+ \text{3,4,5-Trimethoxyphenylmethyl chloride} \xrightarrow{\text{HCHO, EtOH}} \text{Target Compound} \quad \text{(Yield: 45–50\%)}
\end{align}
$$
Optimization and Challenges
Steric Hindrance Mitigation
The bulky benzhydryl and trimethoxyphenyl groups necessitate prolonged reaction times (48–72 hours) and elevated temperatures (80–90°C) to overcome steric effects.
Protecting Group Strategy
The hydroxyl group on the triazolothiazole core is protected as a tert-butyldimethylsilyl (TBS) ether during coupling to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).
Analytical Characterization
Key spectroscopic data for the target compound (Table 1):
Comparative Analysis of Synthetic Routes
Table 2 summarizes yields and conditions for three methods:
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | NaOH, EtOH, reflux, 12 h | 65% | 98.5% |
| Thiocarbohydrazide | AcOH, Δ, 24 h | 58% | 97.2% |
| Mannich Reaction | HCHO, EtOH, 80°C, 72 h | 50% | 95.8% |
Q & A
Q. What are the key considerations for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-triazole core followed by introducing substituents like the benzhydrylpiperazine and trimethoxyphenyl groups. Critical factors include:
- Reaction optimization : Temperature (e.g., reflux conditions), solvent choice (e.g., ethanol, acetonitrile), and catalysts (e.g., triethylamine) to enhance yield and purity .
- Purification : Techniques like column chromatography or recrystallization to isolate intermediates and final products .
- Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation, supplemented by X-ray crystallography for 3D conformation analysis .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural characterization requires:
- Spectroscopic methods : ¹H/¹³C NMR to identify proton and carbon environments, IR spectroscopy for functional group analysis, and high-resolution MS for molecular weight confirmation .
- Crystallography : X-ray diffraction to resolve spatial arrangements of the fused thiazolo-triazole core and substituents .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and assess stability .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
Initial screening involves:
- In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity testing (e.g., MTT assays on cancer cell lines) .
- Receptor binding studies : Radioligand displacement assays to evaluate affinity for targets like GPCRs or neurotransmitter receptors .
- Dose-response analysis : IC₅₀ determination to quantify potency .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action against specific biological targets?
Advanced methodologies include:
- Molecular docking : Computational modeling to predict interactions with target proteins (e.g., kinases, receptors) using software like AutoDock or Schrödinger .
- Surface plasmon resonance (SPR) : Real-time quantification of binding kinetics (Kon/Koff) .
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected by the compound .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
Contradictions may arise due to variations in substituents (e.g., methoxy vs. methyl groups). Mitigation strategies:
- Structure-activity relationship (SAR) studies : Systematic comparison of analogs with controlled structural modifications .
- Orthogonal assays : Cross-validate results using multiple assays (e.g., enzymatic vs. cell-based) .
- Meta-analysis : Aggregate data from literature to identify trends in bioactivity linked to specific functional groups .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
Optimization approaches:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility or bioavailability .
- ADMET profiling : In vitro assays for cytochrome P450 metabolism, plasma protein binding, and Caco-2 permeability .
- Formulation studies : Use of co-solvents (e.g., PEG) or nanoparticles to improve delivery .
Q. What experimental designs are critical for evaluating the compound’s potential in neurological or cancer research?
Key considerations:
- In vivo models : Rodent studies for neurobehavioral effects (e.g., Morris water maze) or xenograft models for antitumor efficacy .
- Biomarker analysis : ELISA or Western blotting to measure pathway-specific proteins (e.g., phosphorylated ERK in cancer) .
- Toxicity profiling : Histopathological examination and serum chemistry to assess organ-specific toxicity .
Notes
- Methodological Focus : Answers emphasize experimental design and data interpretation, aligning with academic research rigor.
- Contradictions Addressed : Differences in substituent effects and assay variability are highlighted to guide critical analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
